molecular formula C12H10ClN B196108 4'-Chloro-[1,1'-biphenyl]-2-amine CAS No. 1204-44-0

4'-Chloro-[1,1'-biphenyl]-2-amine

Cat. No. B196108
CAS RN: 1204-44-0
M. Wt: 203.67 g/mol
InChI Key: JPBWZIPCMDZOPM-UHFFFAOYSA-N
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Description

“4’-Chloro-[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C12H9Cl . It is also known by other names such as Biphenyl, 4-chloro-; p-Chlorobiphenyl; 4-Chloro-1,1’-biphenyl; 4-Chlorobiphenyl; 4-Chlorodiphenyl; p-Chlorodiphenyl; 1-Chloro-4-phenylbenzene; PCB 3 .


Molecular Structure Analysis

The molecular structure of “4’-Chloro-[1,1’-biphenyl]-2-amine” consists of two benzene rings connected by a single bond, with a chlorine atom attached to the fourth carbon of one of the rings .


Physical And Chemical Properties Analysis

“4’-Chloro-[1,1’-biphenyl]-2-amine” is a colorless crystal or shiny off-white flakes . It is insoluble in water . The boiling point is 564.2 K and the melting point is 32 °C .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : 4’-Chloro-[1,1’-biphenyl]-2-amine is a compound useful in organic synthesis .
  • Antibacterial Research

    • Summary of Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized for evaluation as potential antimicrobial agents against antibiotic-resistant bacteria .
    • Methods of Application : The compounds were synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .
    • Results or Outcomes : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds 4′-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .
  • Electrophilic Aromatic Substitution

    • Summary of Application : 4’-Chloro-[1,1’-biphenyl]-2-amine can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom, usually hydrogen, on an aromatic system is replaced by an electrophile.
  • Thermochemistry Research

    • Summary of Application : 4’-Chloro-[1,1’-biphenyl]-2-amine could potentially be used in thermochemistry research . Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations.
  • Gas Phase Kinetics Research

    • Summary of Application : 4’-Chloro-[1,1’-biphenyl]-2-amine could potentially be used in gas phase kinetics research . Gas phase kinetics is the study of the rates at which gas phase reactions occur and the factors that influence these rates.
  • Phase Change Data Research

    • Summary of Application : 4’-Chloro-[1,1’-biphenyl]-2-amine could potentially be used in phase change data research . Phase change data research involves studying the properties of substances as they change from one phase to another (e.g., from solid to liquid, liquid to gas, etc.).

Safety And Hazards

“4’-Chloro-[1,1’-biphenyl]-2-amine” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-(4-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWZIPCMDZOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923380
Record name 4'-Chloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-[1,1'-biphenyl]-2-amine

CAS RN

1204-44-0
Record name 4′-Chloro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1204-44-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Chloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 20 ml autoclave were placed 1 g of xylene, 6 mg of a Pt/C catalyst (containing 1% by weight of Pt with respect to the weight of carbon) and 0.25 g (1 mmol) of 4′-chloro-2-nitrobiphenyl obtained in example 1.4. The mixture was stirred under hydrogen pressure (7-8 bar) at 100° C. until the starting material had disappeared (monitoring via HPLC). After completion of the reaction the mixture was cooled to ambient temperature and diluted with 15 ml of acetone. The catalyst was filtered off and the filtrate was evaporated in vacuo yielding 0.2 g (91% of theory) of the title compound in a purity of 93% (HPLC % by weight).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mg
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared from 2-iodoaniline (5.0 g, 22.83 mmol), 4-chlorophenylboronic acid (3.57 g, 22.8 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.373 g, 0.46 mmol), and a 5.0 M sodium hydroxide solution (9.1 mL, 45.65 mmol) according to the procedure and in the same manner as described in Example 60, step a. The crude product was purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate-hexane (1:12) to yield 4′-chloro-1,1′-biphenyl-2-amine (3.67 g, 18.0 mmol, 79%) as an orange oil;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
0.373 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Du, X Xu, H Tong - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
Crystal structure of N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, C13H10ClNO Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ …
Number of citations: 3 www.degruyter.com
A Drageset, V Elumalai, HR Bjørsvik - Reaction Chemistry & …, 2018 - pubs.rsc.org
A three step continuous/semi-flow process leading to the fungicide Boscalid® is disclosed. The first step of the process is a Suzuki cross-coupling where 1-chloro-2-nitrobenzene is …
Number of citations: 15 pubs.rsc.org
WD Guerra, ME Budén, SM Barolo, RA Rossi… - Tetrahedron, 2016 - Elsevier
N-Arylation reaction is obtained when 2′-halo-[1,1′-biphenyl]-2-amines are irradiated in basic medium. On the basis of photochemical, photophysical experiments and computational …
Number of citations: 4 www.sciencedirect.com
FJ Lundevall, V Elumalai, A Drageset… - European Journal of …, 2018 - Wiley Online Library
A high‐yielding and high‐rate reduction method that operates with alkenes, alkynes, azides, nitriles, and nitroarenes was developed and optimized. The method makes use of sodium …
N Mukherjee, T Chatterjee - The Journal of Organic Chemistry, 2021 - ACS Publications
An iodine-catalyzed sustainable, cost-effective, and atom-economic synthetic methodology is developed to synthesize a wide variety of valuable sulfenylphenanthrenes and polycyclic …
Number of citations: 21 pubs.acs.org
W Shi, F Ma, P Li, L Wang, T Miao - The Journal of Organic …, 2020 - ACS Publications
A novel and efficient visible-light-induced decarboxylative cyclization/hydrogenation cascade reaction of α-oxocarboxylic acids and 2-isocyanobiaryls has been developed. Without the …
Number of citations: 23 pubs.acs.org
A Abad-Fuentes, FA Esteve-Turrillas, C Agulló… - Food chemistry, 2012 - Elsevier
Boscalid is a modern, broad-spectrum carboxamide pesticide highly efficient against most fungal diseases affecting valuable crops. In this study, a boscalid-mimicking derivative with a …
Number of citations: 29 www.sciencedirect.com
N Nguyen, DW Wilson, G Nagalingam… - European Journal of …, 2018 - Elsevier
In this study, a structure-activity relationship (SAR) compound series based on the NDH-2 inhibitor diphenyleneiodonium (DPI) was synthesised. Compounds were evaluated primarily …
Number of citations: 18 www.sciencedirect.com
DH Li, XX He, C Xu, FD Huang, N Liu, DS Shen… - …, 2019 - ACS Publications
A series of palladium N-heterocyclic carbenes (NHCs), complexes C1–C5, bearing dianisole backbones and substituted N-aryl moieties have been synthesized and characterized. The …
Number of citations: 32 pubs.acs.org
N Nguyen, DW Wilson, G Nagalingam, JA Triccas… - 2017 - dpp4-receptor.com
In this study, a structure-activity relationship (SAR) compound series based on the NDH-2 inhibitor diphenyleneiodonium (DPI) was synthesised. Compounds were evaluated primarily …
Number of citations: 0 dpp4-receptor.com

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